Hcyb1

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

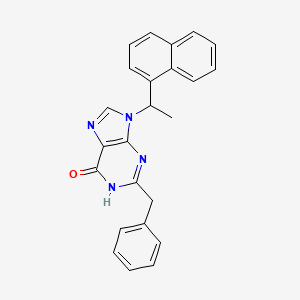

C24H20N4O |

|---|---|

分子量 |

380.4 g/mol |

IUPAC名 |

2-benzyl-9-(1-naphthalen-1-ylethyl)-1H-purin-6-one |

InChI |

InChI=1S/C24H20N4O/c1-16(19-13-7-11-18-10-5-6-12-20(18)19)28-15-25-22-23(28)26-21(27-24(22)29)14-17-8-3-2-4-9-17/h2-13,15-16H,14H2,1H3,(H,26,27,29) |

InChIキー |

CJQKPYUNZSUCKT-UHFFFAOYSA-N |

正規SMILES |

CC(C1=CC=CC2=CC=CC=C21)N3C=NC4=C3N=C(NC4=O)CC5=CC=CC=C5 |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to Hcyb1: A Selective PDE2 Inhibitor and its Modulation of the cAMP/cGMP Signaling Cascade

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed examination of Hcyb1, a novel and selective inhibitor of phosphodiesterase 2 (PDE2). By preventing the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), this compound elevates the intracellular levels of these critical second messengers. This guide will explore the mechanism of action of this compound, its downstream effects on the CREB-BDNF signaling pathway, and its potential therapeutic implications, particularly in the context of neuroprotection and depression. Quantitative data from preclinical studies are summarized, and generalized protocols for key experimental assays are provided.

The cAMP and cGMP Signaling Pathways

Cyclic AMP (cAMP) and cyclic GMP (cGMP) are ubiquitous second messengers that translate extracellular signals into intracellular responses. Their synthesis is catalyzed by adenylyl cyclases (AC) and guanylyl cyclases (GC), respectively. The signaling is terminated by phosphodiesterases (PDEs), a diverse family of enzymes that hydrolyze cAMP and cGMP to their inactive 5'-monophosphate forms.

The PDE superfamily consists of at least 11 families. Among them, PDE2 is notable for being a dual-substrate enzyme, capable of hydrolyzing both cAMP and cGMP. This positions PDE2 as a critical integration point for the two signaling pathways. Inhibition of PDE2 can lead to a simultaneous increase in both cAMP and cGMP, activating their respective downstream effectors, such as Protein Kinase A (PKA) and Protein Kinase G (PKG). This cascade ultimately influences transcription factors like the cAMP response element-binding protein (CREB), which plays a crucial role in neuronal plasticity, survival, and the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).

A Technical Guide to the Neuroprotective Effects of Novel PDE2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 2 (PDE2) has emerged as a compelling therapeutic target for a range of neurological disorders, underpinned by its crucial role in regulating cyclic nucleotide signaling pathways vital for neuronal function and survival. This dual-specificity enzyme hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers that orchestrate a multitude of cellular processes, including synaptic plasticity, memory formation, and cellular resilience to stress. The overexpression or hyperactivity of PDE2 is implicated in the pathophysiology of several neurodegenerative and psychiatric conditions, making its inhibition a promising strategy for neuroprotection. This technical guide provides an in-depth overview of the neuroprotective effects of novel PDE2 inhibitors, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Core Signaling Pathway of PDE2 Inhibition

Inhibition of PDE2 leads to an accumulation of intracellular cAMP and cGMP. This elevation activates downstream protein kinases, namely Protein Kinase A (PKA) and Protein Kinase G (PKG). These kinases, in turn, phosphorylate and activate the cAMP response element-binding protein (CREB), a transcription factor that plays a pivotal role in neuronal plasticity and survival. Activated CREB promotes the transcription of genes encoding for crucial neurotrophic factors, most notably Brain-Derived Neurotrophic Factor (BDNF), which is essential for neuronal growth, differentiation, and resilience against insults.

Figure 1: Core signaling pathway of PDE2 inhibition leading to neuroprotection.

Quantitative Data on Novel PDE2 Inhibitors

The development of potent and selective PDE2 inhibitors is a key focus of current research. The following tables summarize the in vitro inhibitory activity of several novel compounds against PDE2, providing a comparative overview of their potency.

| Compound Class | Compound Name | IC50 (nM) for PDE2A | Selectivity over other PDEs | Reference |

| Triazine Derivatives | [¹⁸F]BIT1 | 3.33 | 16-fold over PDE10A | |

| Compound 3 | 11 | >28-fold over PDE10A | ||

| Compound 4 | 7 | >130-fold over PDE10A | ||

| Triazolopyridopyrazine 11 | 1.99 | ~1000-fold over PDE10A | ||

| Dihydropyranopyrazole Derivatives | (+)-11h | 41.5 | - | |

| (R)-LZ77 | 261.3 | - | ||

| Pyrazolodiazepinone Derivatives | Compound I | 1.9 | 170-fold over PDE10A | |

| Compound II | 1.0 | 91-fold over PDE10A | ||

| **Reference Compounds |

The Role of Hcyb1 in CREB Phosphorylation and BDNF Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms by which Hcyb1, a novel and selective phosphodiesterase 2 (PDE2) inhibitor, modulates Cyclic AMP Response Element-Binding Protein (CREB) phosphorylation and Brain-Derived Neurotrophic Factor (BDNF) expression. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.

Core Mechanism of Action

This compound exerts its effects by inhibiting PDE2A, a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] Inhibition of PDE2A by this compound leads to an accumulation of intracellular cAMP and cGMP.[1][2] These second messengers subsequently activate their respective downstream protein kinases: Protein Kinase A (PKA) and Protein Kinase G (PKG).[1] Activated PKA and PKG then phosphorylate CREB at its serine 133 residue.[1][3] Phosphorylated CREB (pCREB) acts as a transcription factor, binding to cAMP response elements (CREs) in the promoter regions of target genes, most notably the gene for BDNF, thereby upregulating its expression.[1][4] This signaling cascade is implicated in neuroprotective and antidepressant-like effects.[1][2]

Signaling Pathway Diagram

The following diagram illustrates the signaling cascade initiated by this compound, leading to CREB phosphorylation and subsequent BDNF expression.

Caption: this compound signaling pathway leading to BDNF expression.

Quantitative Data Summary

The effects of this compound on CREB phosphorylation and BDNF expression have been quantified in various studies. The tables below summarize these findings.

Table 1: Effect of this compound on CREB Phosphorylation in HT-22 Cells

| Treatment | Concentration | Duration | Fold Change in pCREB/CREB Ratio | p-value | Reference |

| This compound | 10⁻⁹ mol/L | 24 hours | Significant Increase | < 0.05 | [1] |

| This compound | 1 µM | 24 hours (pre-treatment) | Significant reversal of corticosterone-induced decrease | < 0.01 | [3] |

Table 2: Effect of this compound on BDNF Expression in HT-22 Cells

| Treatment | Concentration | Duration | Fold Change in BDNF Levels | p-value | Reference |

| This compound | 10⁻⁹ mol/L | 24 hours | Significant Upregulation | < 0.01 | [1] |

| This compound | 1 µM | 24 hours (pre-treatment) | Significant reversal of corticosterone-induced decrease | < 0.05 | [3] |

Table 3: In Vivo Effects of this compound in a Restraint Stress Mouse Model

| Treatment | Dosage | Effect on Hippocampal pCREB/CREB Ratio | Effect on Hippocampal cAMP/cGMP Levels | Reference |

| This compound | 3 mg/kg | Reversal of stress-induced decrease | Significant increase in both cAMP and cGMP | [3] |

Experimental Protocols

Detailed methodologies for assessing the this compound-CREB-BDNF pathway are provided below.

Western Blotting for pCREB and BDNF

This protocol is used to determine the protein levels of phosphorylated CREB and BDNF.

Caption: Western Blotting Experimental Workflow.

Detailed Steps:

-

Cell Culture and Treatment: HT-22 hippocampal cells are cultured in appropriate media. Cells are treated with varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁷ mol/L) for a specified duration (e.g., 24 hours).[1] For stress-induced models, cells can be pre-treated with this compound before exposure to corticosterone (e.g., 100 µM).[3]

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are loaded onto a polyacrylamide gel and separated by electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for pCREB (Ser133), total CREB, BDNF, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: The band intensities are quantified using densitometry software. The ratio of pCREB to total CREB and the levels of BDNF (normalized to the loading control) are calculated.

Enzyme-Linked Immunosorbent Assay (ELISA) for cAMP and cGMP

This protocol is used to measure the intracellular levels of cAMP and cGMP.

Caption: ELISA Experimental Workflow for cAMP/cGMP.

Detailed Steps:

-

Cell Culture and Treatment: HT-22 cells are cultured and treated with this compound as described for Western blotting.[1]

-

Cell Lysis: After treatment, the cells are lysed according to the instructions of a commercially available cAMP or cGMP ELISA kit.

-

Sample Incubation: The cell lysates and standards are added to the wells of a microplate pre-coated with an antibody specific for either cAMP or cGMP.

-

Competitive Binding: A fixed amount of HRP-labeled cAMP or cGMP is added to each well to compete with the unlabeled cyclic nucleotide in the sample for binding to the primary antibody.

-

Washing: The plate is washed to remove unbound reagents.

-

Substrate Addition: A substrate solution is added to each well, which is converted by the bound HRP into a colored product.

-

Reaction Termination: A stop solution is added to terminate the reaction.

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength using a microplate reader.

-

Data Analysis: The concentration of cAMP or cGMP in the samples is determined by comparing their absorbance values to a standard curve.

Conclusion

This compound represents a promising therapeutic agent that modulates neuronal function through the PDE2A-cAMP/cGMP-CREB-BDNF signaling pathway. The methodologies outlined in this guide provide a framework for researchers to further investigate the neuroprotective and potential antidepressant effects of this compound and other PDE2 inhibitors. The quantitative data presented underscores the significant impact of this compound on key molecular markers of neuronal plasticity and survival.

References

- 1. The neuroprotective and antidepressant‐like effects of this compound, a novel selective PDE2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The neuroprotective and antidepressant-like effects of this compound, a novel selective PDE2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Upregulation of Phosphodiesterase 7A Contributes to Concurrent Pain and Depression via Inhibition of cAMP-PKA-CREB-BDNF Signaling and Neuroinflammation in the Hippocampus of Mice - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Antidepressant Properties of Neurostimulin-7: A Technical Guide

Abstract: Major Depressive Disorder (MDD) remains a significant global health challenge, with existing treatments often hindered by delayed onset of action and variable efficacy. This document outlines the preclinical data and theoretical framework for Neurostimulin-7, a novel compound engineered to overcome these limitations. Neurostimulin-7 is a dual-action selective serotonin reuptake inhibitor (SSRI) and a positive allosteric modulator of the Brain-Derived Neurotrophic Factor (BDNF) receptor, Tropomyosin receptor kinase B (TrkB). This unique mechanism is hypothesized to not only provide acute symptomatic relief by modulating serotonergic neurotransmission but also to promote long-term neuroplasticity, addressing the structural and functional deficits observed in depression. This guide presents the core preclinical findings, detailed experimental methodologies, and the proposed signaling cascade for Neurostimulin-7.

Proposed Mechanism of Action

Neurostimulin-7 is designed to exert its antidepressant effects through a synergistic two-pronged approach. Initially, it functions as a selective serotonin reuptake inhibitor (SSRI), blocking the serotonin transporter (SERT) to increase the synaptic availability of serotonin (5-HT). This action is common to many first-line antidepressants. Concurrently, and more uniquely, Neurostimulin-7 binds to an allosteric site on the TrkB receptor, enhancing its sensitivity to endogenous BDNF. The subsequent potentiation of the BDNF/TrkB signaling cascade is believed to activate downstream pathways, including the cAMP response element-binding protein (CREB), which promotes the expression of genes involved in neurogenesis, synaptic plasticity, and neuronal survival. This dual action is intended to bridge the gap between acute neurotransmitter modulation and the longer-term structural brain changes necessary for sustained remission from depression.

Signaling Pathway Visualization

The diagram below illustrates the proposed intracellular signaling cascade initiated by Neurostimulin-7.

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo findings for Neurostimulin-7 compared to a vehicle control and a standard SSRI (Fluoxetine).

Table: In Vitro Neurotransmitter Transporter Inhibition

This table presents the inhibitory concentration (IC50) values of Neurostimulin-7 against key monoamine transporters. Data indicates high selectivity for the serotonin transporter (SERT).

| Compound | SERT (IC50, nM) | NET (IC50, nM) | DAT (IC50, nM) |

| Neurostimulin-7 | 1.8 | 350 | > 1000 |

| Fluoxetine | 2.5 | 280 | > 1000 |

Table: In Vivo Behavioral Models of Depression

These tables show the effects of chronic administration (21 days) of Neurostimulin-7 on depressive-like behaviors in a murine model.

Forced Swim Test (FST)

| Treatment Group (10 mg/kg) | Immobility Time (seconds, Mean ± SEM) | p-value vs. Vehicle |

|---|---|---|

| Vehicle | 155 ± 12.5 | - |

| Fluoxetine | 95 ± 9.8 | < 0.01 |

| Neurostimulin-7 | 78 ± 8.2 | < 0.001 |

Sucrose Preference Test (SPT)

| Treatment Group (10 mg/kg) | Sucrose Preference (%, Mean ± SEM) | p-value vs. Vehicle |

|---|---|---|

| Vehicle | 45 ± 4.1 | - |

| Fluoxetine | 68 ± 3.5 | < 0.01 |

| Neurostimulin-7 | 75 ± 3.9 | < 0.001 |

Experimental Protocols

Detailed methodologies for the core preclinical assays are provided below.

Protocol: Neurotransmitter Transporter Uptake Assay

This fluorescence-based assay measures the ability of a compound to inhibit the reuptake of a fluorescent substrate that mimics biogenic amine neurotransmitters.

-

Cell Culture: HEK293 cells stably expressing human SERT, NET, or DAT are cultured to confluence in 96-well, poly-D-lysine coated plates.

-

Compound Preparation: Neurostimulin-7 and reference compounds are serially diluted in assay buffer (HBSS) to create a 10-point concentration curve.

-

Incubation: Culture medium is removed from the cells, and the cells are incubated with the diluted compounds for 15 minutes at 37°C.

-

Assay Initiation: A fluorescent substrate/dye mix is added to all wells.

-

Data Acquisition: The plate is immediately transferred to a bottom-read fluorescence plate reader. Fluorescence intensity is measured kinetically over 30 minutes.

-

Analysis: The rate of substrate uptake is calculated. IC50 values are determined by plotting the percent inhibition against the log concentration of the compound and fitting the data to a four-parameter logistic curve.

Protocol: Forced Swim Test (FST)

The FST is a widely used behavioral assay to assess depressive-like behavior, or behavioral despair, in rodents.

-

Apparatus: A transparent glass cylinder (40 cm height, 20 cm diameter) is filled with water (24-26°C) to a depth of 15 cm, making it impossible for the mouse to escape or touch the bottom.

-

Acclimation: Animals are transported to the testing room at

Part 1: Hcyb1 - A Novel Selective Phosphodiesterase 2 (PDE2) Inhibitor

It appears there may be an ambiguity in the term "Hcyb1" as it is not a standard identifier for a single, well-defined biological molecule in major databases. The query could potentially refer to two distinct entities:

-

A novel synthetic molecule, this compound , which acts as a selective inhibitor of Phosphodiesterase 2 (PDE2).

-

Cytochrome b5 Type A (CYB5A) , a protein encoded by the CYB5A gene, for which "this compound" might be a less common or mistaken identifier.

This guide will provide an in-depth technical overview of both possibilities to ensure a comprehensive response for researchers, scientists, and drug development professionals.

Discovery and Synthesis Background

Discovery: this compound is a novel, selective inhibitor of Phosphodiesterase 2A (PDE2A) that was developed to address the need for PDE2 inhibitors with improved brain penetration and metabolic stability for potential therapeutic use in psychiatric disorders like depression and anxiety. Its discovery was the result of a PDE-focused library screening using a high-throughput fluorescence polarization phosphodiesterase assay. This compound was designed by introducing more lipophilic groups with polar functionality to a pyrazolopyrimidone scaffold to enhance its ability to cross the blood-brain barrier.

Synthesis: The synthesis of this compound, a pyrazolopyrimidine derivative, follows a multi-step process. The synthesis begins with the reaction of diaminomaleonitrile with triethyl orthoformate in dioxane to form an intermediate. This product is then combined with an amine in ethanol and treated with aqueous potassium hydroxide. The remaining cyano group is oxidized using hydrogen peroxide in aqueous ammonium hydroxide. The final cyclization step to form the desired pyrazolopyrimidine structure is achieved by reacting the intermediate with esters in dioxane using sodium hydride as a base, followed by heating.

Quantitative Data

| Parameter | Value | Experimental Context | Reference |

| IC₅₀ for PDE2A | 0.57 ± 0.03 µmol/L | In vitro enzyme inhibition assay | |

| Selectivity | >250-fold | Against other recombinant PDE family members | |

| Effect on Cell Viability | Significant increase at 10⁻¹⁰ and 10⁻⁹ mol/L | HT-22 hippocampal cells, 24-hour treatment | |

| cGMP Level Increase | 1.7 to 2.3-fold | HT-22 cells, 10-minute treatment with 10⁻⁹ to 10⁻⁷ mol/L this compound | |

| cAMP and cGMP Level Increase | Significant increase | HT-22 cells, 24-hour treatment with 10⁻⁹ mol/L this compound | |

| Effect on pCREB/CREB ratio | Significant increase | HT-22 cells, 24-hour treatment with 1 µM this compound | |

| Effect on BDNF expression | Significant increase | HT-22 cells, 24-hour treatment with 1 µM this compound | |

| In vivo dosage (antidepressant-like effects) | 0.5, 1, and 2 mg/kg, i.g. | Mice (forced swimming and tail suspension tests) |

Experimental Protocols

This compound Synthesis:

-

Diaminomaleonitrile is refluxed with triethyl orthoformate in dioxane to produce an intermediate compound.

-

This intermediate is then combined with one equivalent of an appropriate amine in ethanol.

-

The resulting mixture is treated with an aqueous solution of potassium hydroxide.

-

The remaining cyano group is oxidized using a 30% hydrogen peroxide solution in aqueous ammonium hydroxide.

-

Cyclization is achieved by reacting the product with esters in dioxane, using sodium hydride as a base.

-

The reaction mixture is heated to yield the final pyrazolopyrimidine product, this compound.

-

The structure of the synthesized compound is confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR).

Cell Viability Assay (MTS Assay):

-

HT-22 hippocampal cells are used to model neuronal viability.

-

Cells are treated with varying concentrations of this compound.

-

For neuroprotection studies, cells are exposed to a stressor like corticosterone.

-

Cell viability is assessed using a colorimetric method, such as the MTS assay, which measures the metabolic activity of the cells.

Cyclic Nucleotide Level Measurement (ELISA):

-

HT-22 cells are treated with this compound for specified durations.

-

Cell lysates are collected.

-

The levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the lysates are quantified using enzyme-linked immunosorbent assays (ELISAs).

Immunoblot Analysis for Signaling Proteins:

-

HT-22 cells are treated with this compound.

-

Proteins are extracted from the cells and separated by size using SDS-PAGE.

-

The separated proteins are transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated CREB (pCREB), total CREB, and Brain-Derived Neurotrophic Factor (BDNF).

-

Secondary antibodies conjugated to a detectable enzyme are used for visualization.

-

The protein bands are quantified to determine the ratio of pCREB to CREB and the expression level of BDNF.

In Vivo Behavioral Tests (Forced Swimming and Tail Suspension):

-

Mice are administered this compound at various doses (e.g., 0.5, 1, and 2 mg/kg) via intraperitoneal injection.

-

In the forced swimming test, mice are placed in a cylinder of water from which they cannot escape, and the duration of immobility is measured.

-

In the tail suspension test, mice are suspended by their tails, and the duration of immobility is recorded.

-

A decrease in immobility time is indicative of an antidepressant-like effect.

-

Locomotor activity is also assessed to rule out general stimulant effects.

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound inhibits PDE2, leading to increased cAMP and cGMP levels.

The Neuroprotective Effects of Hcyb1 on Neuronal Viability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of Hcyb1, a novel and selective phosphodiesterase 2 (PDE2) inhibitor, on neuronal viability. Emerging research has highlighted the neuroprotective properties of this compound, demonstrating its potential as a therapeutic agent for neurological disorders characterized by neuronal cell loss. This document details the underlying molecular mechanisms, presents quantitative data from key in vitro studies, and provides detailed protocols for the experimental assays used to evaluate its efficacy. The primary focus is on the cAMP/cGMP-CREB-BDNF signaling cascade, which is centrally implicated in the pro-survival effects of this compound in neuronal cells.

Introduction: this compound as a Selective PDE2 Inhibitor

This compound is a synthetic small molecule that exhibits high selectivity as an inhibitor of phosphodiesterase 2A (PDE2A). PDE2A is an enzyme that hydrolyzes two critical second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE2A, this compound effectively increases the intracellular concentrations of both cAMP and cGMP, thereby activating their downstream signaling pathways. These pathways are known to play crucial roles in a multitude of cellular processes in the central nervous system, including neuronal survival, synaptic plasticity, and gene transcription. The ability of this compound to modulate these pathways underscores its therapeutic potential in conditions associated with neuronal dysfunction and degeneration.

The this compound-Mediated Signaling Pathway for Neuronal Survival

The neuroprotective effects of this compound are primarily mediated through the potentiation of the cAMP/cGMP signaling cascade. Inhibition of PDE2A by this compound leads to the accumulation of intracellular cAMP and cGMP. This, in turn, activates their respective downstream protein kinases: Protein Kinase A (PKA) and Protein Kinase G (PKG). Both PKA and PKG converge on the phosphorylation of the cAMP response element-binding protein (CREB) at Serine 133. Phosphorylated CREB (pCREB) then translocates to the nucleus, where it functions as a transcription factor, upregulating the expression of target genes, most notably the brain-derived neurotrophic factor (BDNF). BDNF is a critical neurotrophin that promotes neuronal survival, growth, and differentiation. The upregulation of the pCREB/BDNF axis is a key mechanism through which this compound exerts its pro-survival effects on neurons.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data from studies investigating the effects of this compound on the HT-22 hippocampal

Methodological & Application

Application Notes and Protocols for Hcyb1 Synthesis and Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hcyb1 is a novel and potent selective inhibitor of phosphodiesterase 2A (PDE2A), a key enzyme in the regulation of cyclic nucleotide signaling pathways. Inhibition of PDE2A by this compound leads to an increase in intracellular levels of both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn activates downstream signaling cascades, including the cAMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) pathway. This modulation of cyclic nucleotide signaling has demonstrated significant neuroprotective and antidepressant-like effects in preclinical studies. These application notes provide a detailed protocol for the chemical synthesis of this compound for research purposes, as well as methodologies for its biological evaluation.

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line | Reference |

| PDE2A Inhibition (IC50) | 0.57 ± 0.03 µmol/L | Recombinant PDE2A | |

| Increase in Cell Viability | Significant at 10⁻¹⁰ and 10⁻⁹ mol/L (24h) | HT-22 | |

| cGMP Level Increase | 1.7-2.3 fold at 10⁻⁹-10⁻⁷ mol/L (10 min) | HT-22 | |

| cAMP & cGMP Level Increase | Significant at 10⁻⁹ mol/L (24h) | HT-22 | |

| pCREB/CREB Ratio Increase | Significant at 1 µM | HT-22 | |

| BDNF Expression Increase | Significant at 1 µM | HT-22 |

Table 2: In Vivo Efficacy of this compound in Mice

| Behavioral Test | Effective Dose | Effect | Reference |

| Forced Swimming Test | 0.5, 1, and 2 mg/kg (i.g.) | Decreased immobility time | |

| Tail Suspension Test | 0.5, 1, and 2 mg/kg (i.g.) | Decreased immobility time | |

| Forced Swimming Test | 3 mg/kg (i.p.) | Decreased immobility time | |

| Tail Suspension Test | 1 and 3 mg/kg (i.p.) | Decreased immobility time |

Signaling Pathway and Experimental Workflow

Application Note: Measuring cAMP and cGMP Levels Following Hcyb1 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) are ubiquitous second messengers that play critical roles in a myriad of physiological processes within the cell.[1][2] The intracellular concentrations of these cyclic nucleotides are tightly regulated by the activity of adenylyl and guanylyl cyclases, which synthesize cAMP and cGMP respectively, and phosphodiesterases (PDEs), which hydrolyze them.[3] Hcyb1 is a novel and highly selective inhibitor of phosphodiesterase 2A (PDE2A).[4][5] PDE2A is a dual-substrate enzyme, meaning it can hydrolyze both cAMP and cGMP.[4] By inhibiting PDE2A, this compound leads to an increase in the intracellular levels of both cAMP and cGMP, thereby modulating downstream signaling pathways.[4][6][7] The neuroprotective and antidepressant-like effects of this compound are believed to be mediated through the cAMP/cGMP-CREB-BDNF signaling pathway.[4][5]

This application note provides detailed protocols for the treatment of cells with this compound and the subsequent measurement of intracellular cAMP and cGMP levels using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Data Presentation

The following table summarizes representative quantitative data on the effect of this compound treatment on intracellular cAMP and cGMP levels in HT-22 hippocampal cells.[4][5]

| Treatment Group | This compound Concentration (M) | Treatment Duration | Fold Change in cAMP Levels (vs. Vehicle) | Fold Change in cGMP Levels (vs. Vehicle) |

| Vehicle Control | 0 | 10 min | 1.0 | 1.0 |

| This compound | 10⁻⁹ | 10 min | ~1.2 | 1.7 |

| This compound | 10⁻⁸ | 10 min | ~1.3 | 2.0 |

| This compound | 10⁻⁷ | 10 min | ~1.4 | 2.3 |

| Vehicle Control | 0 | 24 hours | 1.0 | 1.0 |

| This compound | 10⁻⁹ | 24 hours | Significant Increase | Significant Increase |

Note: The data presented are illustrative and based on published findings. Actual results may vary depending on the cell line, experimental conditions, and assay kit used.

Experimental Protocols

I. Cell Culture and this compound Treatment

This protocol describes the culture of HT-22 cells and their treatment with this compound.

Materials:

-

HT-22 mouse hippocampal cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture plates (96-well or other suitable format)

Procedure:

-

Cell Culture: Culture HT-22 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Seed the HT-22 cells into 96-well plates at an appropriate density to achieve 80-90% confluency on the day of the experiment. Allow the cells to adhere and grow for 24 hours.

-

This compound Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ M). Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

-

This compound Treatment:

-

For short-term treatment (e.g., 10 minutes), remove the culture medium from the wells and replace it with the prepared this compound solutions or vehicle control. Incubate for the desired time at 37°C.

-

For long-term treatment (e.g., 24 hours), add the concentrated this compound solutions or vehicle control directly to the existing culture medium in the wells to achieve the final desired concentrations. Incubate for 24 hours at 37°C.

-

II. Measurement of Intracellular cAMP and cGMP Levels by ELISA

This protocol outlines the general steps for measuring cAMP and cGMP levels using commercially available ELISA kits. It is essential to follow the specific instructions provided with the chosen kit.

Materials:

-

Lysis buffer (often provided in the ELISA kit)

-

Microplate reader capable of measuring absorbance at the appropriate wavelength (typically 405-450 nm)[10][11]

Procedure:

-

Sample Preparation (Cell Lysis):

-

After this compound treatment, remove the treatment medium from the wells.

-

Wash the cells once with cold PBS.

-

Add the recommended volume of lysis buffer to each well.

-

Incubate on ice for the time specified in the kit's protocol to ensure complete cell lysis.

-

The resulting cell lysates can be used directly in the ELISA or stored at -80°C for later analysis.

-

-

ELISA Procedure (General Steps):

-

Standard Curve Preparation: Prepare a series of standards with known concentrations of cAMP or cGMP according to the kit's instructions. This will be used to generate a standard curve for quantifying the sample concentrations.

-

Assay Plate Setup: Add the prepared standards and cell lysates to the appropriate wells of the antibody-coated microplate provided in the kit.

-

Addition of Detection Reagents: Add the detection antibody and other reagents (e.g., enzyme conjugate, substrate) as instructed in the kit manual. This typically involves a competitive binding process where the cAMP or cGMP in the sample competes with a labeled version for binding to a limited number of antibody sites.

-

Incubation: Incubate the plate for the recommended time and temperature to allow for the binding reactions to occur.

-

Washing: Wash the plate several times to remove any unbound reagents.

-

Substrate Addition and Color Development: Add the substrate solution to each well. The enzyme conjugate will catalyze a color change, and the intensity of the color will be inversely proportional to the amount of cAMP or cGMP in the sample.

-

Stopping the Reaction: Add a stop solution to terminate the color development.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well using a microplate reader at the wavelength specified in the kit's protocol.

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Use the standard curve to determine the concentration of cAMP or cGMP in each of your experimental samples.

-

Calculate the fold change in cAMP and cGMP levels in the this compound-treated samples relative to the vehicle-treated control.

-

Mandatory Visualizations

Caption: this compound signaling pathway.

Caption: Experimental workflow for measuring cAMP/cGMP.

References

- 1. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional Roles for cAMP and cGMP - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 4. The neuroprotective and antidepressant‐like effects of this compound, a novel selective PDE2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The neuroprotective and antidepressant-like effects of this compound, a novel selective PDE2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Cambridge Bioscience: cAMP and cGMP ELISA kits [bioscience.co.uk]

- 9. vincibiochem.it [vincibiochem.it]

- 10. cellbiolabs.com [cellbiolabs.com]

- 11. cellbiolabs.com [cellbiolabs.com]

Application Notes and Protocols for ELISA Assay of Brain-Derived Neurotrophic Factor (BDNF) Levels in Response to Hcyb1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brain-Derived Neurotrophic Factor (BDNF) is a critical neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. Its expression is implicated in various neurological and psychiatric conditions, making it a key target for therapeutic development. Hcyb1, a novel and selective phosphodiesterase 2 (PDE2) inhibitor, has demonstrated neuroprotective and antidepressant-like effects. Studies have shown that this compound can increase the expression of BDNF, suggesting a potential mechanism for its therapeutic actions. This document provides detailed protocols for the quantification of BDNF levels using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA), particularly in the context of investigating the effects of this compound.

Data Presentation

The following table summarizes hypothetical quantitative data from an experiment investigating the dose-dependent effect of this compound on BDNF concentrations in cultured neuronal cells.

| Treatment Group | This compound Concentration (µM) | Mean BDNF Concentration (pg/mL) | Standard Deviation (pg/mL) | Fold Change vs. Control |

| Vehicle Control | 0 | 500 | 45 | 1.0 |

| This compound | 0.01 | 650 | 55 | 1.3 |

| This compound | 0.1 | 850 | 70 | 1.7 |

| This compound | 1 | 1200 | 95 | 2.4 |

| This compound | 10 | 1150 | 100 | 2.3 |

Experimental Protocols

Sample Preparation

Successful quantification of BDNF begins with proper sample collection and preparation.

a) Cell Culture Supernatants:

-

Culture neuronal cells to the desired confluence.

-

Treat cells with varying concentrations of this compound or vehicle control for the specified duration.

-

Collect the cell culture medium.

-

Centrifuge at 1,000 x g for 20 minutes to remove cells and debris.

-

Aliquot the supernatant and store at -80°C until the ELISA is performed. Avoid repeated freeze-thaw cycles.

b) Brain Tissue Homogenates:

-

Dissect the brain region of interest (e.g., hippocampus, prefrontal cortex) on ice.

-

Weigh the tissue and add ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors) at a 1:10 tissue-to-buffer ratio.

-

Homogenize the tissue using a sonicator or a mechanical homogenizer.

-

Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.

-

Collect the supernatant, which contains the soluble proteins.

-

Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

Store the aliquoted supernatant at -80°C.

For enhanced detection of BDNF that may be bound to receptors, an acid-extraction protocol can be employed.

BDNF Sandwich ELISA Protocol

This protocol is a general guideline based on commercially available BDNF ELISA kits. Always refer to the specific manufacturer's instructions for the kit being used.

Materials:

-

BDNF ELISA Kit (containing pre-coated 96-well plate, detection antibody, standards, wash buffer, substrate, and stop solution)

-

Prepared samples and standards

-

Precision pipettes and tips

-

Microplate reader capable of measuring absorbance at 450 nm

-

Distilled or deionized water

-

Absorbent paper

Procedure:

-

Reagent Preparation: Prepare all reagents, including wash buffer, detection antibody, and standards, according to the kit's manual. Bring all components to room temperature before use.

-

Standard and Sample Addition: Add 100 µL of each standard and sample (in duplicate or triplicate) to the appropriate wells of the pre-coated 96-well plate.

-

Incubation: Cover the plate and incubate for 2-2.5 hours at room temperature or as specified by the kit instructions.

-

Washing: Aspirate the liquid from each well and wash the plate 3-4 times with 1X Wash Buffer. Ensure complete removal of the liquid after the final wash by inverting the plate and blotting it on absorbent paper.

-

Detection Antibody Addition: Add 100 µL of the prepared biotinylated detection antibody to each well.

-

Incubation: Cover the plate and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step as described in step 4.

-

Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.

-

Incubation: Cover the plate and incubate for 45 minutes at room temperature.

-

Washing: Repeat the washing step as described in step 4.

-

Substrate Addition: Add 100 µL of TMB substrate to each well.

-

Development: Incubate the plate in the dark at room temperature for 30 minutes. A blue color will develop in proportion to the amount of BDNF present.

-

Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

-

Absorbance Reading: Immediately read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis

-

Calculate the average absorbance for each set of duplicate/triplicate standards and samples.

-

Subtract the average zero standard optical density (blank) from all readings.

-

Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the known concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.

-

Interpolate the BDNF concentration of the samples from the standard curve.

-

Multiply the interpolated concentration by the dilution factor to obtain the final BDNF concentration in the original sample.

Visualizations

Troubleshooting & Optimization

Technical Support Center: PDE2 Inhibitor Experiments

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Phosphodiesterase 2 (PDE2) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

In Vitro & Biochemical Assays

1. Why am I seeing inconsistent IC50 values for my PDE2 inhibitor?

Inconsistent IC50 values can arise from several factors related to the inhibitor itself, the enzyme, or the assay conditions.

-

Inhibitor-Related Issues:

-

Solubility: Poor solubility of the inhibitor in the assay buffer can lead to inaccurate concentrations and variable results.

-

Troubleshooting:

-

Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells (typically <1%).

-

Visually inspect for any precipitation of the compound.

-

Consider using a different solvent or a solubility-enhancing agent if solubility remains an issue.

-

-

-

Stability: The inhibitor may be unstable in the assay buffer or under the experimental conditions (e.g., temperature, light exposure).

-

Troubleshooting:

-

Prepare fresh inhibitor solutions for each experiment.

-

Assess the stability of the compound under assay conditions over time.

-

-

-

-

Enzyme-Related Issues:

-

Enzyme Activity: The activity of the PDE2 enzyme can vary between batches or with storage conditions.

-

Troubleshooting:

-

Aliquot and store the enzyme at the recommended temperature to avoid repeated freeze-thaw cycles.

-

Always run a positive control with a known PDE2 inhibitor (e.g., EHNA, BAY 60-7550) to ensure consistent enzyme activity.

-

-

-

-

Assay Condition-Related Issues:

-

Substrate Concentration: The IC50 value is dependent on the substrate (cAMP or cGMP) concentration.

-

Troubleshooting:

-

Ensure the substrate concentration is kept well below the Michaelis-Menten constant (Km) for accurate Ki determination.

-

Maintain a consistent substrate concentration across all experiments.

-

-

-

Incubation Time: The reaction may not be in the linear range.

-

Troubleshooting:

-

Perform a time-course experiment to determine the linear range of the enzymatic reaction.

-

-

-

2. My PDE2 inhibitor shows activity against other PDE isoforms. How can I assess its selectivity?

Assessing the selectivity of a PDE2 inhibitor is crucial for interpreting its biological effects.

-

Selectivity Profiling:

-

Test the inhibitor against a panel of other PDE isoforms (e.g., PDE1, PDE3, PDE4, PDE5) to determine its IC50 value for each.

-

The selectivity is typically expressed as the ratio of IC50 values for other PDEs to the IC50 for PDE2. A higher ratio indicates greater selectivity.

-

-

Interpreting Off-Target Effects:

-

Be aware that some inhibitors may have off-target effects on other proteins. For example, the PDE2 inhibitor EHNA is also a potent inhibitor of adenosine deaminase.

-

Consider potential cross-reactivity, especially with structurally similar PDE families.

-

3. I am having trouble with my PDE2 enzyme activity assay. What are some common pitfalls?

Several factors can affect the performance of a PDE2 enzyme activity assay.

-

Reagent Quality:

-

Ensure the purity and integrity of the substrate ([3H]-cAMP or [3H]-cGMP) and other reagents. Outdated or improperly stored substrates can lead to high background signals.

-

-

Assay Procedure:

-

Incomplete Reaction Termination: Ensure the stop solution effectively terminates the enzymatic reaction.

-

Inefficient Separation: In radioenzymatic assays, ensure complete separation of the product from the substrate.

-

-

Data Analysis:

-

Ensure that the amount of substrate hydrolyzed is within the linear range of the assay (typically <30% of the total substrate).

-

Cell-Based Assays

4. Why am I not seeing an increase in intracellular cAMP or cGMP levels after treating cells with my PDE2 inhibitor?

Several factors can contribute to a lack of response in cell-based assays.

-

Cell Line Choice:

-

The expression level of PDE2 can vary significantly between different cell types.

-

Troubleshooting:

-

Use a cell line known to express PDE2 at sufficient levels (e.g., SH-SY5Y, HT-22).

-

Consider overexpressing PDE2 in a suitable cell line like HEK293.

-

-

-

-

Inhibitor Properties:

-

Cell Permeability: The inhibitor may have poor cell membrane permeability.

-

Troubleshooting:

-

Consider the physicochemical properties of your compound (e.g., lipophilicity).

-

-

-

Metabolic Instability: The inhibitor may be rapidly metabolized by the cells.

-

-

Experimental Conditions:

-

Stimulation of cAMP/cGMP Production: Basal levels of cyclic nucleotides may be too low to detect a significant increase upon PDE2 inhibition.

-

Troubleshooting:

-

Stimulate cells with an adenylyl cyclase activator (e.g., forskolin) to increase cAMP levels or a guanylyl cyclase activator (e.g., SNP) to increase cGMP levels before adding the inhibitor.

-

-

-

5. My PDE2 inhibitor is showing unexpected or paradoxical effects in cellular assays. What could be the reason?

The complex interplay of signaling pathways can sometimes lead to unexpected results.

-

Off-Target Effects:

-

The inhibitor may be interacting with other cellular targets, leading to unforeseen consequences.

-

-

Feedback Mechanisms:

-

Inhibition of PDE2 can lead to an increase in cGMP, which can allosterically activate PDE2, potentially leading to a complex regulatory feedback loop.

-

-

Signaling Crosstalk:

-

PDE2 is a key regulator of the crosstalk between cAMP and cGMP signaling pathways. Its inhibition can have complex effects on downstream signaling cascades.

-

Quantitative Data Summary

Table 1: IC50 Values of Common PDE2 Inhibitors

| Inhibitor | Target | IC50 (nM) | Cell-Based EC50 (nM) | Reference |

| BAY 60-7550 | PDE2A | 4.7 | ~100 | |

| EHNA | PDE2A | ~1000 | - | |

| PF-05180999 | PDE2A | - | - |

Note: IC50 and EC50 values can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols

Protocol 1: PDE2A Enzyme Activity Assay (Radioenzymatic)

This protocol is a standard method for determining the in vitro potency of a PDE2 inhibitor.

-

Prepare Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl2, and 1 mM DTT.

-

Prepare Reagents:

-

PDE2A enzyme diluted in assay buffer.

-

[3H]-cGMP or [3H]-cAMP substrate (typically 0.1-1 µM).

-

PDE2 inhibitor at various concentrations.

-

Stop solution (e.g., 0.1 M HCl).

-

5'-Nucleotidase.

-

-

Assay Procedure:

-

In a 96-well plate, add 25 µL of the PDE2 inhibitor dilution.

-

Add 25 µL of the diluted PDE2A enzyme.

-

Pre-incubate for 10 minutes at 30°C.

-

Initiate the reaction by adding 50 µL of the [3H]-cyclic nucleotide substrate.

-

Incubate for 15-30 minutes at 30°C, ensuring the reaction remains in the linear range.

-

Stop the reaction by adding the stop solution.

-

Add 5'-nucleotidase to convert the [3H]-5'-monophosphate product to [3H]-nucleoside and incubate.

-

Separate the charged substrate from the uncharged product using an ion-exchange resin (e.g., DEAE-Sephadex).

-

Measure the radioactivity of the product using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

**Protocol 2: Cellular cAMP/cGMP Measurement (EL

Technical Support Center: Investigating Hcyb1 in Neuronal Cells

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals studying the role of Hcyb1 in neuronal cells. This resource addresses potential issues related to both the pharmacological use of this compound as a PDE2 inhibitor and the genetic modulation of this compound expression.

Section 1: this compound as a Pharmacological Tool

This compound is a novel and highly selective phosphodiesterase 2 (PDE2) inhibitor. Its primary mechanism of action in neuronal cells is the prevention of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) hydrolysis. This leads to the accumulation of these second messengers and activation of downstream signaling pathways, notably the CREB-BDNF pathway, which is crucial for neuronal survival and plasticity.

Frequently Asked Questions (FAQs) - this compound Pharmacology

Q1: What are the known on-target effects of this compound in neuronal cells?

A1: this compound has demonstrated significant neuroprotective and antidepressant-like effects in preclinical studies. In neuronal cell lines like HT-22, this compound increases cell viability, protects against corticosterone-induced neurotoxicity, and elevates levels of pCREB and BDNF.

Q2: Does this compound have known off-target effects?

A2: Current research highlights the high selectivity of this compound for PDE2A. One study found it to have over 250-fold selectivity for PDE2A compared to other PDE family members. This high selectivity suggests a low probability of direct off-target effects. However, as with any pharmacological agent, it is crucial to include appropriate controls in your experiments to monitor for unexpected cellular responses.

Quantitative Data Summary: In Vitro Effects of this compound on HT-22 Neuronal Cells

| Concentration | Time | Observed Effect | Reference |

| 10⁻¹⁰ M | 24 hours | Significantly increased cell viability | |

| 10⁻⁹ M | 24 hours | Significantly increased cell viability | |

| 10⁻⁹ M | 10 minutes | Increased cGMP levels by 1.7-2.3 fold | |

| 10⁻⁸ M | 10 minutes | Increased cGMP levels by 1.7-2.3 fold | |

| 10⁻⁷ M | 10 minutes | Increased cGMP levels by 1.7-2.3 fold | |

| 10⁻⁹ M | 24 hours | Increased both cAMP and cGMP levels | |

| 10⁻⁹ M | 24 hours | Significantly increased pCREB/CREB ratio and BDNF expression | |

| 1 µM | 24 hours | Reversed corticosterone-induced decrease in pCREBser133/CREB ratio and BDNF reduction |

Signaling Pathway Diagram

Caption: On-target signaling pathway of the PDE2 inhibitor this compound in neuronal cells.

Section 2: Troubleshooting Off-Target Effects in this compound Gene Silencing Experiments

When studying the function of the this compound gene (or any gene) using RNA interference (RNAi) technologies like siRNA or shRNA, researchers may encounter off-target effects. These occur when the RNAi molecule unintentionally modulates the expression of other genes besides the intended target, potentially leading to misinterpretation of experimental results.

Frequently Asked Questions (FAQs) - Gene Silencing

Q1: My neuronal cells show unexpected toxicity or morphological changes after transfection with this compound siRNA. Is this an off-target effect?

A1: It is possible. Off-target effects of siRNAs can induce unintended phenotypes, including apoptosis and changes in cell morphology, that are independent of the target gene's function. These effects are often sequence-dependent. To troubleshoot this, you should:

-

Test multiple siRNAs: Use at least 2-3 different siRNA sequences targeting different regions of the this compound mRNA. If the phenotype is consistent across multiple siRNAs, it is more likely to be a true on-target effect.

-

Use a non-targeting control: A scrambled siRNA (shScr) with no known homology in the mouse, rat, or human genome is considered a better control than luciferase shRNA (shLuc), which has been shown to have some off-target effects on its own.

-

Perform a rescue experiment: If the phenotype is due to this compound knockdown, expressing an siRNA-resistant this compound construct should reverse the observed effect.

Hcyb1 toxicity and cell viability concerns

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Hcyb1, a novel and selective phosphodiesterase 2 (PDE2) inhibitor. The information addresses potential concerns regarding its effects on cell viability and outlines key experimental considerations.

Troubleshooting Guide

This section addresses specific issues that may arise during in vitro experiments with this compound.

Issue 1: Unexpected Decrease in Cell Viability or Signs of Cytotoxicity

Possible Causes and Solutions:

-

High Concentrations of this compound: While this compound generally shows neuroprotective effects, some studies have observed a decrease in cell viability at higher concentrations. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

-

Solvent Toxicity: this compound is often dissolved in dimethyl sulfoxide (DMSO). High final concentrations of DMSO in the culture media can be toxic to cells.

-

Recommendation: Ensure the final DMSO concentration does not exceed 0.1% of the total volume. Prepare a vehicle control with the same final DMSO concentration as your this compound treatment to accurately assess its effect.

-

-

Cell Line Sensitivity: The effects of this compound have been predominantly studied in HT-22 hippocampal cells. Different cell lines may have varying sensitivities to this compound.

-

Recommendation: If using a different cell line, it is essential to establish a baseline for its response to this compound, including a full dose-response analysis.

-

-

Contamination: Microbial contamination can lead to cell death, which might be misinterpreted as drug-induced toxicity.

-

Recommendation: Regularly check cell cultures for any signs of contamination.

-

Issue 2: Inconsistent or No Effect of this compound on Cell Viability

Possible Causes and Solutions:

-

Sub-optimal Concentration: The neuroprotective effects of this compound have been observed at very low concentrations, specifically at 10⁻¹⁰ M and 10⁻⁹ M. Using concentrations outside of this optimal range may not yield the desired effect.

-

Incorrect Timing of Treatment: The duration of this compound treatment is a critical factor. Significant increases in cell viability in HT-22 cells were observed after 24 hours of treatment.

-

Recommendation: Conduct a time-course experiment to determine the optimal treatment duration for your experimental setup.

-

-

Experimental Model: this compound's protective effects are often studied in the context of an induced stressor, such as corticosterone-induced neurotoxicity. The absence of a stressor may result in no observable increase in cell viability.

-

Drug Preparation and Storage: Improper dissolution or storage of this compound can affect its stability and activity.

-

Recommendation: this compound should be dissolved in 100% DMSO to create a stock solution (e.g., 10⁻² M) and then diluted in culture media to the final working concentration.

-

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a highly selective inhibitor of phosphodiesterase 2A (PDE2A). By inhibiting PDE2A, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This leads to the activation of downstream signaling pathways, including the phosphorylation of cAMP response element-binding protein (CREB) and increased expression of brain-derived neurotrophic factor (BDNF). This signaling cascade is believed to mediate the neuroprotective and antidepressant-like effects of this compound.

Q2: In which cell line have the effects of this compound on cell viability been primarily studied?

A2: The majority of the in vitro studies on this compound have been conducted using the HT-22 hippocampal cell line, a model system for studying neurodegenerative disorders.

Q3: What are the reported effects of this compound on cell viability?

A3: In HT-22 cells, this compound has been shown to significantly increase cell viability at concentrations of 10⁻¹⁰ M and 10⁻⁹ M after 24 hours of treatment. It also demonstrates neuroprotective effects against corticosterone-induced cell damage. However, at higher concentrations, a trend towards decreased cell viability has been noted.

Q4: What concentrations of this compound have been shown to be effective without being toxic?

A4: Concentrations of 10⁻¹⁰ M and 10⁻⁹ M have been reported to significantly increase the viability of HT-22 cells. In studies investigating its neuroprotective effects against corticosterone, concentrations up to 1 µM have been used, with protective effects observed. However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific conditions.

Quantitative Data Summary

Table 1: Effects of this compound on Cell Viability and Signaling Molecules in HT-22 Cells

| Parameter | This compound Concentration | Treatment Duration | Observed Effect | Reference |

| Cell Viability | 10⁻¹⁰ M and 10⁻⁹ M | 24 hours | Significantly increased | |

| cGMP Levels | 10⁻⁹ M to 10⁻⁷ M | 10 minutes | Increased by 1.7 to 2.3-fold | |

| cAMP Levels | 10⁻⁹ M | 24 hours | Increased | |

| CREB Phosphorylation | 10⁻⁹ M | 24 hours | Significantly increased | |

| BDNF Expression | 10⁻⁹ M | 24 hours | Significantly upregulated |

Key Experimental Protocols

1. Cell Viability Assay (MTS/CCK8)

-

Objective: To assess the effect of this compound on cell proliferation and viability.

-

Methodology:

-

Seed HT-22 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture media from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (media with DMSO only).

-

Replace the existing media with the media containing different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired duration (e.g., 24 hours).

-

Add the MTS or CCK8 reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Express cell viability as a percentage relative to the vehicle-treated control group.

-

2. Cyclic Nucleotide (cAMP/cGMP) Level Measurement

-

Objective: To quantify the intracellular levels of cAMP and cGMP following this compound treatment.

-

Methodology:

-

Culture HT-22 cells and treat them with various concentrations of this compound for the specified time (e.g., 10 minutes for cGMP, 24 hours for cAMP).

-

Validation & Comparative

Hcyb1 efficacy compared to standard antidepressants

Unable to Provide Comparison Guide: No Publicly Available Data on "Hcyb1" as an Antidepressant

Following a comprehensive search of publicly available scientific literature and databases, no information was found on a compound or drug designated "this compound" with antidepressant properties. As a result, a comparison guide on its efficacy relative to standard antidepressants, including experimental data, protocols, and pathway visualizations, cannot be generated at this time.

The search encompassed various queries, including "this compound antidepressant efficacy," "this compound clinical trials," "this compound mechanism of action," and other related terms. These searches did not yield any relevant results in prominent scientific databases, clinical trial registries, or pharmaceutical development pipelines.

It is possible that "this compound" is an internal codename for a compound in the very early stages of development and has not yet been disclosed in public forums or scientific publications. Alternatively, it could be a misnomer or a typographical error.

Without any available data on this compound, it is impossible to:

-

Compare its efficacy to established standard antidepressants.

-

Summarize quantitative data from experimental studies.

-

Provide detailed experimental protocols related to its evaluation.

-

Visualize its signaling pathways or experimental workflows.

We recommend that researchers, scientists, and drug development professionals interested in this topic verify the designation "this compound" and consult internal or proprietary sources of information that may not be publicly accessible. Should information on this compound become available in the public domain, a comprehensive comparison guide can be developed.

Safety Operating Guide

Essential Safety and Handling Protocols for Hcyb1

Disclaimer: No specific Safety Data Sheet (SDS) for Hcyb1 is publicly available. As a novel phosphodiesterase 2 (PDE2) inhibitor, this compound's toxicological properties are not well-documented. Therefore, it must be handled as a potentially hazardous substance. The following guidelines are based on standard laboratory practices for managing novel chemical compounds with unknown hazards and are intended for use by trained professionals in a controlled laboratory setting. A thorough, substance-specific risk assessment should be conducted by qualified safety professionals before any handling, storage, or disposal.

This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound. It is designed for researchers, scientists, and drug development professionals to foster a culture of safety and build trust by providing value beyond the product itself.

Personal Protective Equipment (PPE)

A conservative approach to PPE is crucial when handling a novel compound like this compound. The required level of protection varies depending on the operation being performed.

| Operation | Recommended Personal Protective Equipment (PPE) |

| Handling Powder (weighing, aliquoting) | - Full-face respirator with P100 (or equivalent) particulate filters- Chemical-resistant gloves (e.g., Nitrile, Neoprene)- Disposable lab coat or gown- Safety goggles (in addition to full-face respirator) |

| Preparing Solutions | - Chemical fume hood- Chemical-resistant gloves (e.g., Nitrile, Neoprene)- Lab coat- Safety glasses with side shields or safety goggles |

| Conducting Reactions & In Vitro/In Vivo Studies | - Chemical fume hood or other ventilated enclosure- Chemical-resistant gloves (e.g., Nitrile, Neoprene)- Lab coat- Safety glasses with side shields or safety goggles |

| General Laboratory Work | - Lab coat- Safety glasses with side shields- Appropriate street clothing (long pants, closed-toe shoes) |

Operational Plan: Step-by-Step Handling Procedures

1. Pre-Handling Preparations:

-

Literature Review: Before handling this compound, conduct a thorough literature search for any available information on its properties or the safety of structurally similar PDE2 inhibitors.

-

Designated Area: All work with this compound must be conducted in a designated and clearly marked area, such as a chemical fume hood, to contain potential contamination.

-

Emergency Plan: Ensure an emergency plan is in place. All personnel must be familiar

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。